![molecular formula C10H18O5P+ B14634261 Oxobis[(oxolan-2-yl)methoxy]phosphanium CAS No. 55554-05-7](/img/structure/B14634261.png)
Oxobis[(oxolan-2-yl)methoxy]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxobis[(oxolan-2-yl)methoxy]phosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is particularly interesting due to its unique structure, which includes an oxolan ring and a methoxy group bonded to phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxobis[(oxolan-2-yl)methoxy]phosphanium typically involves the reaction of oxolan-2-ylmethanol with a phosphorus-containing reagent. One common method is the reaction of oxolan-2-ylmethanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxobis[(oxolan-2-yl)methoxy]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Oxobis[(oxolan-2-yl)methoxy]phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of oxobis[(oxolan-2-yl)methoxy]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **Tris(2-methoxyphenyl)ph
Triphenylphosphine: A widely used organophosphorus compound with similar reactivity.
Properties
CAS No. |
55554-05-7 |
|---|---|
Molecular Formula |
C10H18O5P+ |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
oxo-bis(oxolan-2-ylmethoxy)phosphanium |
InChI |
InChI=1S/C10H18O5P/c11-16(14-7-9-3-1-5-12-9)15-8-10-4-2-6-13-10/h9-10H,1-8H2/q+1 |
InChI Key |
NKGUPWCTXLHWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CO[P+](=O)OCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


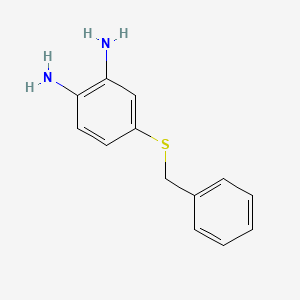
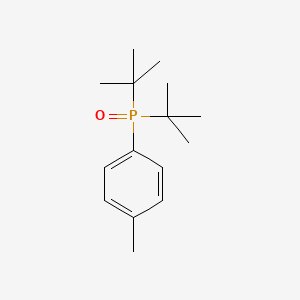

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)



![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
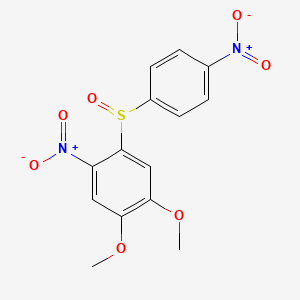
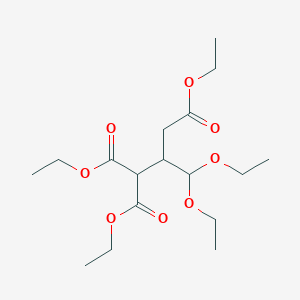
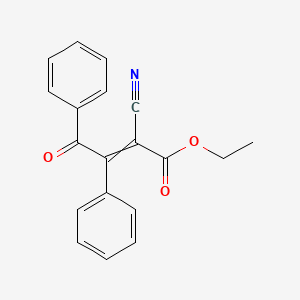
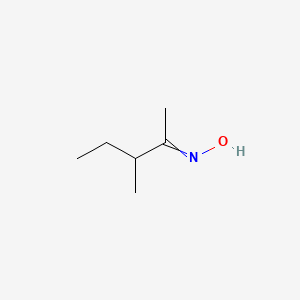

![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
